molecular formula C12H21NO5 B6591164 ethyl cis-1-(tert-butoxycarbonylamino)-3-hydroxy-cyclobutanecarboxylate CAS No. 129288-14-8

ethyl cis-1-(tert-butoxycarbonylamino)-3-hydroxy-cyclobutanecarboxylate

Cat. No.: B6591164
CAS No.: 129288-14-8
M. Wt: 259.30 g/mol
InChI Key: YCSWTNOOIHXDLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl cis-1-(tert-butoxycarbonylamino)-3-hydroxy-cyclobutanecarboxylate is a chemical compound with the molecular formula C12H21NO5. It is primarily used in research settings and is known for its unique structural properties, which include a cyclobutane ring and a tert-butoxycarbonyl (Boc) protecting group .

Scientific Research Applications

Ethyl cis-1-(tert-butoxycarbonylamino)-3-hydroxy-cyclobutanecarboxylate is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.

    Biology: In the synthesis of biologically active molecules and peptides.

    Medicine: Potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Used in the production of fine chemicals and specialty materials.

Safety and Hazards

The Material Safety Data Sheet (MSDS) for this compound can be found online . It provides information on the potential hazards of the compound and how to handle it safely.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl cis-1-(tert-butoxycarbonylamino)-3-hydroxy-cyclobutanecarboxylate typically involves the protection of amino groups using the Boc group. One common method involves the reaction of cis-1-amino-3-hydroxycyclobutane-1-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The process involves stringent quality control measures to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Ethyl cis-1-(tert-butoxycarbonylamino)-3-hydroxy-cyclobutanecarboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl cis-1-(tert-butoxycarbonylamino)-3-hydroxy-cyclobutanecarboxylate involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

    Ethyl cis-1-amino-3-hydroxy-cyclobutanecarboxylate: Lacks the Boc protecting group.

    Ethyl trans-1-(tert-butoxycarbonylamino)-3-hydroxy-cyclobutanecarboxylate: Differs in the stereochemistry of the cyclobutane ring.

    Ethyl cis-1-(tert-butoxycarbonylamino)-3-oxo-cyclobutanecarboxylate: Contains a ketone group instead of a hydroxyl group.

Uniqueness

Ethyl cis-1-(tert-butoxycarbonylamino)-3-hydroxy-cyclobutanecarboxylate is unique due to its combination of a cyclobutane ring and a Boc-protected amino group. This structure provides stability and versatility in various chemical reactions, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

ethyl 3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-5-17-9(15)12(6-8(14)7-12)13-10(16)18-11(2,3)4/h8,14H,5-7H2,1-4H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCSWTNOOIHXDLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC(C1)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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